molecular formula C13H19ClO B2990494 1-(Adamantan-1-yl)-3-chloropropan-2-one CAS No. 26525-19-9

1-(Adamantan-1-yl)-3-chloropropan-2-one

Cat. No.: B2990494
CAS No.: 26525-19-9
M. Wt: 226.74
InChI Key: QPVCZVHBGHYCAS-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-chloropropan-2-one is a chemical compound characterized by its adamantane core structure, which is a highly symmetrical, cage-like framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Adamantan-1-yl)-3-chloropropan-2-one can be synthesized through several methods, including:

  • Halogenation: The reaction of 1-adamantanemethanol with chloroform in the presence of a strong base such as sodium hydroxide.

  • Oxidation: The oxidation of 1-adamantyl-3-chloropropan-2-ol using oxidizing agents like chromic acid or potassium permanganate.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves:

  • Initial Formation: The synthesis begins with the formation of 1-adamantanemethanol.

  • Halogenation: The alcohol group is then halogenated to introduce the chloro group.

  • Purification: The final product is purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yl)-3-chloropropan-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(adamantan-1-yl)-3-chloropropanoic acid.

  • Reduction: Reduction reactions can convert the compound to 1-adamantanemethanol.

  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

  • Oxidation: 1-(adamantan-1-yl)-3-chloropropanoic acid.

  • Reduction: 1-adamantanemethanol.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Adamantan-1-yl)-3-chloropropan-2-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and processes.

  • Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-(adamantan-1-yl)-3-chloropropan-2-one exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may influence various biochemical pathways, leading to its biological or chemical effects.

Comparison with Similar Compounds

1-(Adamantan-1-yl)-3-chloropropan-2-one is unique due to its adamantane core structure, which provides exceptional stability and rigidity. Similar compounds include:

  • 1-(Adamantan-1-yl)-3-aminopropan-1-ol: A related compound with an amino group instead of a chloro group.

  • 1-(Adamantan-1-yl)-3-phenylthiourea: Another derivative with a phenyl group attached to the thiourea moiety.

These compounds share the adamantane core but differ in their functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantyl)-3-chloropropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO/c14-8-12(15)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVCZVHBGHYCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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